molecular formula C22H17ClN4OS B11778885 N-(4-Chlorophenyl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(4-Chlorophenyl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11778885
M. Wt: 420.9 g/mol
InChI Key: HMTKHULXHWCVAJ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 328020-51-5) is a synthetic small molecule based on the 1,2,4-triazole scaffold, a structure renowned for its broad pharmacological significance . This compound is of high interest in biochemical research primarily for its role as a potent inhibitor of the 15-lipoxygenase (15-LOX) enzyme . The 15-LOX pathway is a crucial mediator in the inflammatory process, and its inhibitors are investigated as potential therapeutic agents for conditions such as asthma, atherosclerosis, and certain cancers . Research indicates that closely related triazole analogues exhibit significant inhibitory activity against soybean 15-LOX, which is a established model for studying human 5-LOX inhibitors, with IC50 values reaching the sub-micromolar range . Its proposed mechanism of action involves binding to the active site of the 15-LOX enzyme, forming key hydrogen bonds and hydrophobic interactions with amino acid residues such as Gln598 and Arg260, thereby preventing the enzyme from metabolizing arachidonic acid . Beyond its anti-inflammatory potential, the 1,2,4-triazole core is associated with diverse biological activities, making this compound a valuable scaffold for probing other biological targets in medicinal chemistry . With a molecular formula of C22H17ClN4OS and a calculated molecular weight of 420.91 g/mol, this compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C22H17ClN4OS

Molecular Weight

420.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H17ClN4OS/c23-17-11-13-18(14-12-17)24-20(28)15-29-22-26-25-21(16-7-3-1-4-8-16)27(22)19-9-5-2-6-10-19/h1-14H,15H2,(H,24,28)

InChI Key

HMTKHULXHWCVAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

N-(4-Chlorophenyl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS: 328020-51-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure is characterized by the presence of a triazole ring and a chlorophenyl moiety, which play significant roles in its biological activity. The molecular formula is C22H20ClN4OS.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit selective cytotoxicity towards melanoma cells compared to normal cells. The mechanism underlying this selectivity may involve the inhibition of specific signaling pathways associated with cancer cell survival and proliferation.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
Melanoma (IGR39)10.53.5
Breast Cancer (MDA-MB-231)15.02.5
Pancreatic Carcinoma (Panc-1)20.02.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound is most effective against melanoma cells.

Structure-Activity Relationship (SAR)

The modification of the triazole and phenyl groups significantly influences the biological activity of the compound. For example, substituents on the phenyl ring can enhance or reduce cytotoxicity. Studies indicate that electron-withdrawing groups on the phenyl ring increase activity due to enhanced electron density at the triazole nitrogen atoms.

Table 2: SAR Analysis of Related Compounds

CompoundSubstituentIC50 (µM)
N-(4-Chlorophenyl)-...-Cl10.5
N-(3-Nitrophenyl)-...-NO28.0
N-(4-Methoxyphenyl)-...-OCH315.0

Case Studies

A recent study evaluated various derivatives of triazole-thioacetamides for their anticancer properties. Among these derivatives, those with halogen substitutions demonstrated enhanced activity against melanoma cells while maintaining lower toxicity towards normal cells .

Another investigation focused on a series of hydrazone derivatives derived from triazole scaffolds. These compounds exhibited significant antimetastatic properties in vitro and were characterized by their ability to inhibit cancer cell migration effectively .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazole derivatives, including N-(4-Chlorophenyl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide. Research indicates that compounds with the triazole moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study assessing various triazole derivatives, it was found that compounds similar to this compound displayed minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis suggested that the presence of a phenyl group at the 4-position of the triazole ring enhances antibacterial activity.

Antifungal Properties

Triazole compounds are also recognized for their antifungal activities. The incorporation of the triazole ring in this compound suggests potential use in treating fungal infections.

Case Study: Antifungal Screening

A comprehensive screening of triazole derivatives demonstrated that certain compounds exhibited potent antifungal activity against Candida albicans and Aspergillus niger. The effectiveness was attributed to the ability of these compounds to interfere with fungal cell membrane synthesis .

Anticancer Activity

Emerging research indicates that triazole derivatives may possess anticancer properties. The unique electronic properties and structural versatility of this compound make it a candidate for further investigation in cancer therapeutics.

Case Study: Cytotoxicity Assays

In vitro studies have shown that triazole-containing compounds can induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 RangeReferences
AntibacterialStaphylococcus aureus, E. coli0.25 - 32 µg/mL
AntifungalCandida albicans, Aspergillus nigerNot specified
AnticancerHeLa, MCF7 cell linesIC50 < 10 µM

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) moiety in the compound exhibits moderate nucleophilic substitution reactivity under specific conditions. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Source
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMFS-Alkylated triazole derivatives60–75
Acylation Acetyl chloride, pyridineThioester derivatives55–65
Arylation Aryl diazonium salts, Cu(I) catalysisBiaryl thioethers40–50

Mechanistic Insight :
The sulfur atom in the thioether group acts as a nucleophile, attacking electrophilic reagents (e.g., alkyl halides) to form new C–S bonds. Steric hindrance from the adjacent triazole and aromatic rings influences reaction rates.

Oxidation Reactions

The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:

Oxidizing AgentConditionsProductSelectivitySource
H₂O₂ (30%)Acetic acid, 50°CSulfoxide derivative>90%
mCPBACH₂Cl₂, 0°C → RTSulfone derivative85–95%
KMnO₄H₂O, pH 7–8, 80°COver-oxidation to sulfonic acid<5%

Key Finding :
Controlled oxidation with H₂O₂ selectively produces sulfoxides, while mCPBA generates sulfones without degrading the triazole ring .

Hydrolysis of the Acetamide Group

The acetamide (-NHCOCH₃) group undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductReaction TimeSource
Acidic Hydrolysis HCl (6M), reflux2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid6–8 hrs
Basic Hydrolysis NaOH (2M), ethanol, ΔSodium salt of the carboxylic acid3–4 hrs

Mechanistic Pathway :
Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Electrophilic Aromatic Substitution (EAS)

The electron-rich triazole and chlorophenyl rings participate in EAS reactions:

ReactionReagentsPosition of SubstitutionYield (%)Source
Nitration HNO₃/H₂SO₄, 0°CPara to triazole’s N atoms45–55
Halogenation Br₂, FeBr₃Ortho to chlorine on phenyl30–40

Structural Influence :
The electron-withdrawing chlorine on the phenyl ring directs electrophiles to meta positions, while the triazole’s nitrogen atoms activate adjacent sites .

Cycloaddition and Heterocycle Formation

The triazole ring participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProductApplicationSource
PhenylacetyleneCu(I) catalysis, ΔTriazole-fused bicyclic compoundsAnticancer leads
AzidesRu(II) complex, RTTetrazole-linked hybridsAntimicrobial agents

Notable Example :
Reaction with phenylacetylene under Cu(I) catalysis yields a bicyclic derivative with enhanced π-π stacking capabilities, relevant to material science .

Metal Coordination Reactions

The sulfur and nitrogen atoms act as ligands for transition metals:

Metal SaltSolventComplex TypeStability Constant (log K)Source
Cu(II) nitrateDMSOOctahedral Cu-S/N complex8.2 ± 0.3
Pd(II) chlorideCH₃CNSquare-planar Pd-S complex6.5 ± 0.2

Application :
Cu(II) complexes exhibit catalytic activity in cross-coupling reactions, while Pd(II) complexes are explored in Suzuki-Miyaura couplings .

Photochemical Reactions

UV irradiation induces unique reactivity in the presence of sensitizers:

SensitizerWavelength (nm)ProductQuantum YieldSource
Benzophenone365Triazole ring-opened thiyl radicals0.12
Eosin Y530Singlet oxygen adducts0.08

Mechanism :
Energy transfer from excited sensitizers generates reactive intermediates (e.g., thiyl radicals), enabling C–S bond cleavage or oxidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several derivatives, differing in substituents on the triazole ring, acetamide nitrogen, or thioether-linked groups. Key analogues include:

Compound Name Substituents/Ring Variations Molecular Formula Molecular Weight Key Features
Target Compound 4,5-Diphenyl-1,2,4-triazole; 4-chlorophenylacetamide C₂₂H₁₇ClN₄OS 432.91 High lipophilicity due to dual phenyl groups; potential antimicrobial activity
N-(5-Fluoro-2-methylphenyl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide () 5-Fluoro-2-methylphenyl on acetamide C₂₃H₁₉FN₄OS 418.49 Enhanced halogen bonding; possible improved target selectivity
N-(3,4-Dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide () 3,4-Dimethylphenyl on acetamide C₂₄H₂₂N₄OS 414.53 Increased steric bulk; may reduce metabolic clearance
2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide () p-Tolyl and dimethylamino groups C₂₄H₂₃ClN₆OS 477.00 Polar dimethylamino group improves solubility; potential CNS activity
N-(4-Iodophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide () 4-Iodophenyl on acetamide; simpler triazole core C₁₀H₉IN₄OS 360.17 Heavy atom (I) for radiolabeling or crystallography

Key Observations :

  • Lipophilicity : The 4,5-diphenyltriazole moiety in the target compound increases logP compared to analogues with smaller substituents (e.g., ).
  • Bioactivity : Antimicrobial activity is linked to the thioacetamide group, as seen in (59.8% yield compound with thiadiazole-thioacetamide hybrid).
  • Synthetic Efficiency : Yields vary significantly; for example, reports an 85% yield for a pyridine-containing analogue, suggesting optimized conditions for specific heterocycles.
Physicochemical and Spectral Properties
  • Melting Points: The target compound’s analogues exhibit melting points influenced by crystallinity. For instance, reports a dec. mp of 229–231°C for a thiadiazole hybrid, while ’s dimethylamino-substituted derivative likely has lower mp due to reduced symmetry.
  • Spectroscopic Data :
    • IR : The target compound’s carbonyl (C=O) stretch (~1695 cm⁻¹) aligns with (1695 cm⁻¹) and (1678 cm⁻¹), confirming acetamide integrity .
    • NMR : Aromatic proton signals (δ 7.26–7.91 ppm in ) are consistent across phenyl-substituted analogues, while methyl groups (e.g., δ 2.15 ppm in ) indicate aliphatic substituents.

Preparation Methods

Cyclization of Thiosemicarbazides

Procedure (adapted from):

  • 1,4-Diphenyl thiosemicarbazide is cyclized in alkaline media (10% NaOH) under reflux for 4 hours.

  • Acidification with HCl yields 4,5-diphenyl-4H-1,2,4-triazole-3-thione (yield: 85–90%).

Key Data :

ParameterValue
Reaction Time4 hours
TemperatureReflux (100°C)
Yield85–90%
CharacterizationIR: ν(C=S) 1250 cm⁻¹

Thioether Formation via Alkylation

The thiol group of the triazole-thione is alkylated to introduce the acetamide-thioether side chain.

Reaction with Chloroacetamide Derivatives

Procedure (adapted from):

  • 4,5-Diphenyl-4H-1,2,4-triazole-3-thione (1 eq) is treated with 2-chloro-N-(4-chlorophenyl)acetamide (1.2 eq) in dry dimethylformamide (DMF).

  • Potassium carbonate (2 eq) is added as a base, and the mixture is stirred at 60°C for 6–8 hours.

  • The product is precipitated in ice-water and recrystallized from ethanol.

Key Data :

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature60°C
Yield70–75%
Purity (HPLC)>98%

Alternative Route: Sequential Acylation and Thioether Coupling

Synthesis of 2-((4,5-Diphenyl-4H-1,2,4-Triazol-3-yl)Thio)Acetic Acid

Procedure (adapted from):

  • 4,5-Diphenyl-4H-1,2,4-triazole-3-thione reacts with ethyl bromoacetate in ethanol containing NaOEt.

  • Hydrolysis of the ester with NaOH yields the carboxylic acid.

Key Data :

ParameterValue
IntermediateEthyl 2-((triazolyl)thio)acetate
Hydrolysis Conditions10% NaOH, reflux, 2 hours
Yield (Acid)80–85%

Amide Coupling with 4-Chloroaniline

Procedure (adapted from):

  • The carboxylic acid (1 eq) is activated with N,N'-carbonyldiimidazole (CDI) (1.2 eq) in THF.

  • 4-Chloroaniline (1.1 eq) is added, and the reaction is stirred at room temperature for 12 hours.

Key Data :

ParameterValue
Coupling AgentCDI
SolventTHF
Yield65–70%
Melting Point198–200°C

Optimization and Comparative Analysis

Yield Comparison of Methods

MethodOverall YieldPurity
Direct Alkylation70–75%>98%
Sequential Acylation65–70%>95%

Critical Reaction Parameters

  • Base Selection : K₂CO₃ outperforms NaH due to milder conditions.

  • Solvent : DMF enhances solubility of intermediates compared to ethanol.

  • Temperature : Reactions >60°C risk decomposition of the triazole core.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.25–7.50 (m, 14H, aromatic), 5.17 (s, 1H, CH), 3.09 (s, 2H, SCH₂).

  • IR : ν(N-H) 3280 cm⁻¹, ν(C=O) 1680 cm⁻¹.

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, MeOH:H₂O 70:30).

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Undesired disulfide formation during thioether synthesis is minimized by inert atmosphere (N₂).

  • Low Solubility :

    • Use of DMF or DMSO improves reactant miscibility.

Industrial-Scale Considerations

  • Cost Efficiency : Direct alkylation is preferred for fewer steps.

  • Safety : CDI-based coupling avoids toxic chlorinated solvents .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis yield of N-(4-Chlorophenyl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide?

  • Methodology : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Evidence from triazole derivative syntheses suggests that low yields (e.g., 2–5%) may result from unoptimized reaction pathways, necessitating iterative refinement .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow hazard-specific precautions, including:

  • Storage : Keep in airtight containers at 2–8°C, away from heat and moisture, in ventilated areas .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact.
  • Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential reactivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • Spectroscopy : Combine NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) and triazole ring presence .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry, as demonstrated in structurally similar triazole derivatives (mean C–C bond length: 0.004 Å, R-factor: 0.038) .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or reaction pathways for this compound?

  • Methodology : Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to predict intermediates and transition states. For instance, ICReDD’s approach combines computation, informatics, and experimentation to narrow optimal reaction conditions, reducing trial-and-error cycles by 50% . Validate predictions with experimental kinetics (e.g., time-resolved HPLC) .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodology :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability.
  • Cross-Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or assay sensitivity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables in published datasets .

Q. What methodologies are recommended for assessing the environmental fate and ecotoxicity of this compound?

  • Methodology :

  • Degradation Studies : Simulate hydrolysis/photolysis under controlled pH and UV conditions (e.g., OECD 111) to track byproducts via LC-MS .
  • Ecotoxicology : Conduct acute/chronic toxicity tests using model organisms (e.g., Daphnia magna for aquatic toxicity, OECD 202/211 protocols) .
  • Environmental Persistence : Measure soil/water half-life (t₁/₂) using radio-labeled compounds to model bioaccumulation potential .

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